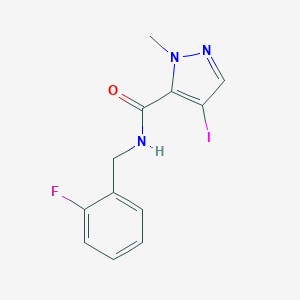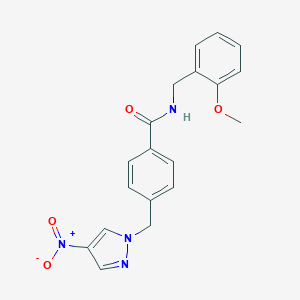
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and HSP90, which are involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is its potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is a crucial step in the development of any potential drug candidate.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-acetylthiophene with malononitrile, which leads to the formation of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole in the presence of a base to form N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research has been its potential use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
Eigenschaften
Produktname |
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide |
|---|---|
Molekularformel |
C14H15N5O3S |
Molekulargewicht |
333.37 g/mol |
IUPAC-Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(4)23-14(11(7)5-15)16-12(20)6-18-9(3)13(19(21)22)8(2)17-18/h6H2,1-4H3,(H,16,20) |
InChI-Schlüssel |
OXUKZQQBGGTDNP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)



![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

